molecular formula C12H10O2 B6154628 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid CAS No. 1314655-25-8

1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid

Cat. No. B6154628
CAS RN: 1314655-25-8
M. Wt: 186.2
InChI Key:
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Description

1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid, commonly referred to as EPCA, is a cyclic carboxylic acid that is used in a variety of scientific research applications. It is a versatile compound that can be used in a variety of laboratory settings for a number of different purposes.

Scientific Research Applications

EPCA is used in a variety of scientific research applications. It is used in the synthesis of biologically active compounds such as peptides, peptidomimetics, and other small molecules. It is also used in the synthesis of fluorescent probes for use in cell imaging and other biological assays. EPCA is also used in the synthesis of polymeric materials for use in drug delivery systems.

Mechanism of Action

The mechanism of action of EPCA is not well understood. However, it is thought to act primarily as an acid catalyst in the Stork enamine alkylation reaction. It is believed to facilitate the nucleophilic substitution reaction by protonating the enamine and alkyl halide, thus making them more reactive.
Biochemical and Physiological Effects
The biochemical and physiological effects of EPCA have not been studied in detail. However, it is believed to have no significant effect on the human body. It is not known to be toxic or to have any adverse effects on human health.

Advantages and Limitations for Lab Experiments

The main advantage of using EPCA in laboratory experiments is its high yield and enantiomerically pure product. It is also relatively easy to synthesize and is relatively inexpensive. The main limitation of using EPCA is that it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

For the use of EPCA include further research into its mechanism of action and its potential applications in drug delivery systems. Additionally, further research into its biochemical and physiological effects may reveal new uses for the compound. Finally, further research into its synthesis may lead to the development of more efficient and cost-effective methods of producing EPCA.

Synthesis Methods

EPCA is synthesized by a process called the Stork enamine alkylation reaction. This reaction is a type of nucleophilic substitution reaction that involves the reaction of an enamine with an alkyl halide in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or ethyl acetate. The reaction produces an enantiomerically pure product of EPCA with high yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid involves the reaction of a cyclopropane compound with an ethynylphenyl compound in the presence of a suitable catalyst.", "Starting Materials": [ "Cyclopropane", "4-ethynylphenylboronic acid", "Palladium(II) acetate", "Triphenylphosphine", "Copper(I) iodide", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol" ], "Reaction": [ "The 4-ethynylphenylboronic acid is first converted to the corresponding aryl halide by reaction with copper(I) iodide and hydrochloric acid.", "The cyclopropane is then reacted with the aryl halide in the presence of palladium(II) acetate and triphenylphosphine to form the desired product.", "The reaction is carried out in a solvent such as diethyl ether or methanol, and a base such as sodium hydroxide may be added to facilitate the reaction.", "The product is then isolated and purified by standard techniques such as column chromatography or recrystallization." ] }

CAS RN

1314655-25-8

Product Name

1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid

Molecular Formula

C12H10O2

Molecular Weight

186.2

Purity

95

Origin of Product

United States

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